REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([C:22](O)=[O:23])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].CCN=C=NCCCN(C)C>CN(C=O)C>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([C:22]([O:1][N:2]2[C:6](=[O:7])[CH2:5][CH2:4][C:3]2=[O:8])=[O:23])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
45.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
5.73 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 4 hours at 5° C
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to half its original volume
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (1000 ml) and water (250 ml)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate phase was separated
|
Type
|
WASH
|
Details
|
washed with water (2×250 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from a mixture of ethyl acetate/hexane (250 ml/500 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)ON1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |